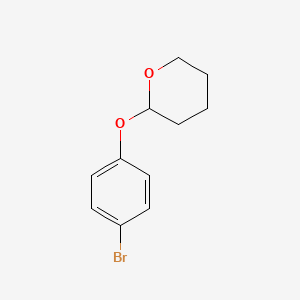

2-(4-Bromophenoxy)tetrahydro-2H-pyran

Vue d'ensemble

Description

2-(4-Bromophenoxy)tetrahydro-2H-pyran is a halogenated heterocycle used as a building block in organic synthesis . It has the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is known for its versatility in various chemical reactions and applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(4-Bromophenoxy)tetrahydro-2H-pyran can be synthesized through the reaction of 4-bromophenol with 2,3-dichloropropanol under basic conditions

Activité Biologique

2-(4-Bromophenoxy)tetrahydro-2H-pyran is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and related case studies.

Chemical Structure

The chemical structure of this compound is characterized by a tetrahydropyran ring substituted with a bromophenoxy group. This unique structure may contribute to its biological properties, particularly its interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against several bacterial strains, including Mycobacterium tuberculosis.

- Hepatoprotective Effects : The compound has been associated with protective effects on liver cells, suggesting potential in treating liver-related diseases.

- Cytotoxicity : Investigations into its cytotoxic effects indicate that it may selectively inhibit cancer cell lines while sparing normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A systematic study explored various analogs and their activities:

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | 6.3 | Inhibitory against M. tuberculosis |

| Analog A | 5.0 | Increased potency |

| Analog B | 12.0 | Moderate activity |

These findings suggest that slight alterations in the chemical structure can lead to significant changes in biological activity.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest:

- Inhibition of Key Enzymes : The compound may interfere with enzymes crucial for bacterial survival and proliferation.

- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest, leading to apoptosis.

Case Studies

-

Antimycobacterial Activity :

A study evaluated the efficacy of this compound against M. tuberculosis. Results indicated a minimum inhibitory concentration (MIC) of 6.3 µM, demonstrating significant antimicrobial potential . -

Hepatoprotective Studies :

Research into hepatoprotective effects revealed that this compound could reduce liver damage markers in vitro, suggesting its utility in treating hepatic disorders . -

Cytotoxicity Testing :

Various analogs were tested for their cytotoxic effects on cancer cell lines, showing that modifications could enhance selectivity and potency against tumor cells while minimizing effects on healthy tissues .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H13BrO2

- Molecular Weight : 257.12 g/mol

- IUPAC Name : 2-(4-bromophenoxy)oxane

- CAS Number : 36603-49-3

The compound features a tetrahydropyran ring substituted with a bromophenyl group, which enhances its reactivity and biological activity. The presence of the bromine atom contributes to its lipophilicity, making it a valuable candidate for various chemical reactions and biological interactions.

Organic Synthesis

2-(4-Bromophenoxy)tetrahydro-2H-pyran serves as an essential building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Substitution Reactions : The bromine atom can undergo nucleophilic substitution, facilitating the formation of new compounds.

- Oxidation and Reduction Reactions : The compound can participate in oxidative addition and reductive elimination processes, expanding its utility in synthetic pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products |

| Oxidative Addition | Involves the addition of oxidizing agents |

| Reductive Elimination | Facilitates the removal of functional groups |

Medicinal Chemistry

Recent studies have highlighted the potential biological activities of this compound, particularly in the fields of antibacterial and anticancer research.

Antibacterial Activity

Research has shown that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, high-throughput screening revealed several analogs with minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis lower than 20 µM, indicating their potential as therapeutic agents.

Table 2: Antibacterial Activity of Related Compounds

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 4PP-1 | 6.3 | Mycobacterium tuberculosis |

| 4PP-2 | 2.0 | Mycobacterium tuberculosis |

| This Compound | TBD | TBD |

Anticancer Potential

In vitro assays have demonstrated that modifications on the tetrahydropyran ring can enhance anticancer activity while minimizing cytotoxicity. A study involving various brominated pyrans indicated that specific substitutions could lead to improved efficacy against human cancer cell lines.

Material Science

The compound is also being explored for its applications in material science. As an intermediate in the production of various chemical products, it contributes to the development of new materials with tailored properties.

Case Study 1: Antitubercular Screening

A comprehensive screening involving over 100,000 compounds identified several derivatives of this compound with promising antitubercular activity. Structure-activity relationship (SAR) studies were conducted to optimize these compounds for enhanced efficacy while reducing cytotoxic effects.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of various brominated pyrans against different human cancer cell lines. Results indicated that specific modifications at designated positions on the tetrahydropyran ring significantly increased anticancer activity while reducing side effects.

Propriétés

IUPAC Name |

2-(4-bromophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDQGXMBJCGRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405217 | |

| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36603-49-3 | |

| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36603-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.